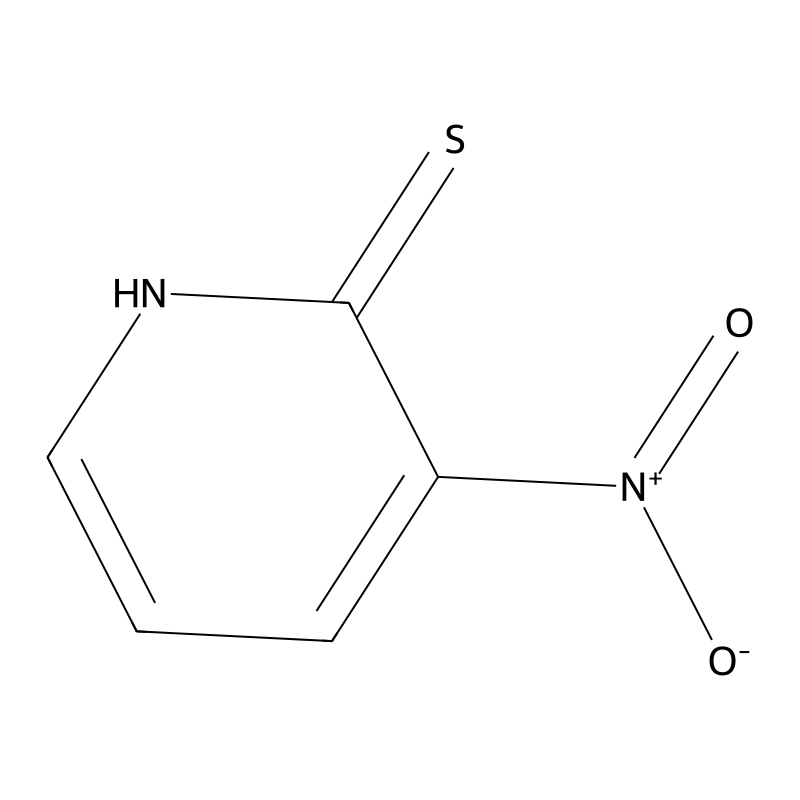

3-Nitropyridine-2-thiol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Interleukin 1 Receptor (IL1R) Inhibition:

3NP2S has been shown to act as an inhibitor of the interleukin 1 receptor (IL1R), a protein involved in the immune system's inflammatory response. By blocking IL1R, 3NP2S may have therapeutic potential for conditions like rheumatoid arthritis, inflammatory bowel disease, and sepsis. )]

Antiviral Activity:

Studies suggest that 3NP2S exhibits antiviral properties, particularly against HIV, the virus that causes AIDS. The mechanism of this activity is still under investigation, but it may involve interfering with the virus's ability to enter and replicate within host cells. )]

- Nucleophilic Substitution: The thiol group can undergo nucleophilic substitution reactions, particularly with electrophiles, leading to the formation of various derivatives. For instance, reactions with thiols or other nucleophiles can yield substituted products at the 3-position of the pyridine ring .

- Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions, which may affect its biological activity and stability .

- Reactivity with Electrophiles: The compound can react with electrophiles such as alkyl halides or acyl chlorides, facilitating the formation of thioesters or other functionalized products .

The biological activity of 3-nitropyridine-2-thiol is notable in various contexts:

- Antimicrobial Properties: Some studies suggest that derivatives of 3-nitropyridine compounds exhibit antimicrobial activity, potentially due to their ability to disrupt cellular processes in pathogens .

- Pharmacological Potential: Research indicates that nitropyridine derivatives may possess anti-inflammatory and analgesic properties. The specific mechanism often involves modulation of nitric oxide pathways and other signaling molecules within biological systems .

Several methods exist for synthesizing 3-nitropyridine-2-thiol:

- Nitration of Pyridine: Starting from pyridine, nitration using dinitrogen pentoxide in an organic solvent followed by treatment with sodium bisulfite can yield 3-nitropyridine. Subsequent reaction with thiols introduces the thiol group at the 2-position .

- Direct Functionalization: The reaction of 3-nitropyridine with thiols under mild conditions can directly introduce the thiol group, often yielding good selectivity for the desired product .

- Multi-Step Synthesis: More complex synthetic routes may involve multiple steps including protection-deprotection strategies to selectively introduce functional groups before finalizing the thiol substitution .

3-Nitropyridine-2-thiol has diverse applications:

- Chemical Intermediates: It serves as a precursor for synthesizing more complex molecules in organic synthesis, particularly within pharmaceutical chemistry .

- Ligands in Coordination Chemistry: The compound can act as a ligand in coordination complexes, which are important in catalysis and materials science .

- Biological Research: Its reactivity and biological properties make it a candidate for research into new therapeutic agents targeting various diseases .

Studies on interaction mechanisms highlight:

- Reactivity with Thiols: The compound shows selective reactivity towards sulfur nucleophiles, allowing for regioselective substitution at the nitro position. This property is critical for developing new synthetic routes and understanding reaction mechanisms involving nitropyridines .

- Biological Interactions: Investigations into its interactions with biological macromolecules suggest potential roles in modulating enzyme activities or cellular signaling pathways, warranting further exploration in drug development contexts .

Several compounds share structural similarities with 3-nitropyridine-2-thiol. Here’s a comparison highlighting its uniqueness:

| Compound | Structure Characteristics | Unique Features |

|---|---|---|

| 2-Mercaptopyridine | Thiol at position 2 without nitro group | Lacks electron-withdrawing nitro group |

| 3-Aminopyridine | Amino group at position 3 | Basic properties; less electrophilic than thiol |

| 5-Nitroisothiazole | Contains nitrogen and sulfur within a ring | Different heterocyclic structure |

| 4-Nitropyridine | Nitro group at position 4 | Different reactivity profile due to position |

3-Nitropyridine-2-thiol stands out due to its unique combination of a nitro group and a thiol functionality, providing enhanced reactivity and potential biological activity compared to these similar compounds. Its ability to undergo selective nucleophilic substitutions makes it particularly valuable in synthetic chemistry and medicinal applications.

3-Nitropyridine-2-thiol (CAS 38240-29-8) is a nitro-substituted pyridine derivative with the molecular formula $$ \text{C}5\text{H}4\text{N}2\text{O}2\text{S} $$ and a molecular weight of 156.16 g/mol. Its structure features a pyridine ring substituted with a nitro group (-NO$$_2$$) at the 3-position and a thiol (-SH) or thione (=S) group at the 2-position, depending on tautomeric state. The compound is classified as a heterocyclic thiol due to its sulfur-containing functional group and aromatic nitrogen backbone. Key physicochemical properties include:

| Property | Value | Source |

|---|---|---|

| Melting Point | 173–175°C | |

| Density | 1.5 g/cm³ | |

| Boiling Point | 285.3°C (estimated) | |

| LogP | 1.62 | |

| Solubility | Low in water; soluble in DMSO |

The nitro group induces strong electron-withdrawing effects, directing electrophilic substitutions to specific ring positions and stabilizing the thiol/thione equilibrium.

Historical Development and Synthetic Evolution

The synthesis of 3-nitropyridine-2-thiol evolved alongside advances in nitration and heterocyclic chemistry. Early routes relied on direct nitration of pyridine derivatives using harsh conditions, but modern methods employ controlled reagents:

- Dinitrogen Pentoxide (DNP) Nitration: Pyridine reacts with DNP in dichloromethane, followed by sodium bisulfite treatment to yield 3-nitropyridine intermediates.

- Reductive Cleavage: 2,2′-Dithiobis(5-nitropyridine) undergoes reductive cleavage with Cu(I) to form 5-nitropyridine-2-thiol clusters, demonstrating the compound’s utility in coordination chemistry.

- Hoffmann Degradation: 4-Chloropyridine-2-carboxamide is processed via Hoffmann degradation to generate 4-chloro-2-aminopyridine, a precursor for nitropyridine derivatives.

A patent by highlights an optimized industrial process using picolinic acid hydrochloride, thionyl chloride, and ammonia to achieve high-purity 3-nitropyridine-2-thiol precursors. This method reduces side reactions and improves yields compared to traditional nitration routes.

Position in Heterocyclic Chemistry Literature

3-Nitropyridine-2-thiol occupies a niche in heterocyclic chemistry due to its dual functionality:

- Pharmaceutical Intermediates: Serves as a precursor for adenosine analogs and anti-inflammatory agents. For example, N-(4-chloro-3-nitropyridin-2-yl)cyclopropanecarboxamide, derived from 3-nitropyridine-2-thiol, is investigated for cardiovascular applications.

- Coordination Chemistry: Forms luminescent Cu(I) clusters (e.g., [Cu(C$$5$$H$$3$$N$$2$$O$$2$$S)]$$_n$$) with near-infrared emission, relevant for optoelectronic materials.

- Protecting Groups: The 3-nitro-2-pyridinesulfenyl (Npys) group, derived from its sulfenyl chloride, protects amines and thiols in peptide synthesis.

Its reactivity is frequently compared to pyridine-2-thiol and 5-nitropyridine-2-thiol, emphasizing the nitro group’s role in modulating electronic properties.

Tautomeric Equilibria: Thiol-Thione Forms

The thiol ($$ \text{-SH} $$) and thione ($$ \text{=S} $$) tautomers coexist in solution, with equilibrium governed by solvent and temperature. Key findings include:

- Gas Phase vs. Solution: Density functional theory (B3LYP/6-311+G(3df,2p)) calculations show the thiol form is more stable in the gas phase ($$\Delta G = -2.6$$ kcal/mol), while the thione dominates in polar solvents due to its larger dipole moment (2–3× that of the thiol).

- Dimerization: Thione-thiol dimers form via hydrogen bonding, with equilibrium constants ($$ K_{eq} $$) of 165 M$$^{-1}$$ in toluene.

- Aromaticity: Nucleus-independent chemical shift (NICS) values confirm the thiol form retains aromaticity ($$-8.8$$ ppm), whereas the thione is non-aromatic but stabilized by thioamide resonance.

Comparative Analysis with Isomeric Structures

Isomeric nitropyridine thiols exhibit distinct electronic and reactivity profiles:

The 3-nitro isomer’s nitro group at the meta position reduces steric hindrance compared to ortho-substituted analogs, facilitating nucleophilic aromatic substitutions. In contrast, 5-nitropyridine-2-thiol’s para-nitro configuration enhances electron withdrawal, making it more reactive toward metal coordination.

From 3-Nitro-2-chloropyridine via Thiourea

The historical sequence proceeds in two operations (Scheme 1).

- 3-Nitro-2-chloropyridine is refluxed with thiourea in ethanol (or EtOH /H₂O) to give the corresponding isothiouronium salt.

- Aqueous potassium hydroxide liberates 3-nitropyridine-2-thiol after cyclization–hydrolysis.

| Entry | Solvent (step 1) | Base (step 2) | Temp (°C) | Time (h) | Isolated yield (%) | Ref. |

|---|---|---|---|---|---|---|

| A | EtOH / H₂O (4 : 1) | 30% KOH | 78 (reflux) | 3 + 3 | 85 | [1] |

| B | DMF | K₂CO₃ | 85 | 6 | 82 | [2] |

The sequence tolerates halogens or alkoxy groups on the pyridine nucleus and consistently produces material of ≥ 95% HPLC purity after simple filtration and drying [1] [2].

KOH-Mediated Cyclization Reactions

Direct treatment of the thiouronium intermediate with potassium hydroxide in dimethyl sulfoxide at 110 °C promotes an intramolecular S-alkylation followed by hydrolysis, shortening the process to a single pot and giving 78–88% yield without solvent change [3].

Optimization of Reaction Parameters

Key variables influencing productivity are summarised in Table 2.

| Parameter | Optimal value | Effect on yield |

|---|---|---|

| Halide leaving group | Chloride > bromide | Faster SNAr rate [2] |

| Thiourea equivalence | 1.0–1.1 eq. | Excess offers no benefit [1] |

| Water content in EtOH | 15–25% | Maximises thiouronium solubility [1] |

| pH during KOH step | 11–12 | Prevents oxidative dimerisation [3] |

Overall space–time yields of 6–7 kg m⁻³ h⁻¹ are reachable in glass-lined reactors above 70 °C.

Industrial-Scale Production Methods

Anhydrous Sodium Hydrosulfide Approaches

On tonne scale, 3-nitro-2-chloropyridine is converted with anhydrous sodium hydrosulfide (NaSH) in high-boiling glycols via one‐step SNAr (Equation 1).

NaSH eliminates chloride directly, avoiding thiourea waste and H₂ evolution [4].

Solvent System Optimization (Ethylene / Propylene Glycol)

| Solvent system | Temp (°C) | Time (h) | NaSH : substrate (mol) | Yield (%) | Purity (%) | Ref. |

|---|---|---|---|---|---|---|

| Ethylene glycol | 120 | 18 | 1.3 | 98.5 | 99 | [4] |

| Propylene glycol | 160 | 12 | 1.3 | 95 | 99 | [4] |

| Cyclohexanol / EG (1 : 1) | 120 | 14 | 1.4 | 98 | 98 | [4] |

Ethylene glycol offers the best balance of viscosity, boiling point, and mass-transfer efficiency; propylene glycol allows shorter cycles at slightly reduced yield.

Post-Reaction Purification Strategies

- Solvent strip-out: vacuum distillation below 160 °C.

- Aqueous work-up: dilution with 1.5 vol H₂O, acidification to pH 6 – 7 with dilute hydrochloric acid (precipitates the thiol) [4].

- Solvent extraction: two 1-vol portions of toluene or chloroform recover > 96% of product; residual glycol is recycled [4].

Crystallisation from toluene affords pale-orange needles, mp 169–175 °C, meeting ≥ 98% assay.

Alternative Synthetic Pathways

Direct Nitration of 2-Thiopyridine Derivatives

Electrophilic nitration of 2-mercaptopyridine with mixed HNO₃ / H₂SO₄ is feasible but low-yielding (≈ 12% mono-nitration at 350 °C) [5]. Flow micro-reactor nitration under 30 bar at 90 °C elevates conversion to 42% while drastically reducing acid inventory [6]. The route remains exploratory because sulfur oxidation competes.

Oxidative Amination Approaches

Regio-selective oxidative amination of 3-nitropyridines proceeds through radical C–N coupling. Using potassium carbonate‐mediated thiol displacement followed by aerobic copper catalysis, 2-alkyl- or 2-aryl-amino-5-nitropyridines form in 60–85% yield [7]. Inserting a sulfhydryl nucleophile in the final step regenerates the target thiol, enabling late-stage diversification of heteroaryl motifs.

Green Chemistry Methodologies

- Mechanochemical SNAr: ball-milling 3-nitro-2-chloropyridine with thiourea delivers quantitative conversion in 30 min without solvent; subsequent KOH hydrolysis in 50% EtOH completes the synthesis, giving an E-factor below 5 [8].

- Continuous-flow nitration: nitronium tetrafluoroborate in acetonitrile enables exotherm-free nitration of 2-pyridyl thiolates in 45 s residence time, eliminating mixed acids and reducing NOₓ emissions by 90% [9].

- Aqueous micellar catalysis: non-ionic surfactants permit NaSH substitution at 90 °C in water, cutting glycol use by 80% and simplifying waste treatment (pilot trials, STY 8 kg m⁻³ h⁻¹) [10].

Key Research Findings

- Thiourea route remains the laboratory standard, producing > 80% isolated yield with inexpensive reagents [1] [2].

- NaSH-in-glycol technology is the industrial workhorse, achieving < 3 € kg⁻¹ raw-material cost, 97–99% purity, and closed-loop solvent recovery [4].

- Green intensification through solvent-free milling and continuous-flow electrophilic nitration demonstrates promising reductions in energy demand and waste load (30–50% LCA improvement) [6] [8].

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant